molecular formula C22H21N3O6S2 B5909399 3-({(E)-2-[(4-METHYLPHENYL)SULFONYL]HYDRAZONO}METHYL)PHENYL 4-(ACETYLAMINO)-1-BENZENESULFONATE

3-({(E)-2-[(4-METHYLPHENYL)SULFONYL]HYDRAZONO}METHYL)PHENYL 4-(ACETYLAMINO)-1-BENZENESULFONATE

Cat. No.: B5909399
M. Wt: 487.6 g/mol
InChI Key: OTHYGSKTKZWTJH-HZHRSRAPSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“3-({(E)-2-[(4-METHYLPHENYL)SULFONYL]HYDRAZONO}METHYL)PHENYL 4-(ACETYLAMINO)-1-BENZENESULFONATE” is a complex organic compound that features multiple functional groups, including sulfonyl, hydrazono, and acetylamino groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “3-({(E)-2-[(4-METHYLPHENYL)SULFONYL]HYDRAZONO}METHYL)PHENYL 4-(ACETYLAMINO)-1-BENZENESULFONATE” can be approached through multi-step organic synthesis. A possible synthetic route might involve:

    Formation of the Hydrazono Group: This can be achieved by reacting a suitable aldehyde or ketone with a hydrazine derivative under acidic or basic conditions.

    Introduction of the Sulfonyl Group: The sulfonyl group can be introduced via sulfonation reactions, typically using reagents like sulfur trioxide or chlorosulfonic acid.

    Acetylation: The acetylamino group can be introduced by reacting an amine with acetic anhydride or acetyl chloride.

    Coupling Reactions: The final compound can be assembled through coupling reactions, such as Suzuki or Heck coupling, to link the various fragments together.

Industrial Production Methods

Industrial production of such complex compounds often involves optimization of the synthetic route to maximize yield and minimize costs. This may include the use of continuous flow reactors, catalytic processes, and green chemistry principles to enhance efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the hydrazono group, leading to the formation of azo compounds.

    Reduction: Reduction reactions can convert the hydrazono group to an amine.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, nitrating agents, sulfonating agents.

Major Products

    Azo Compounds: From oxidation of the hydrazono group.

    Amines: From reduction of the hydrazono group.

    Substituted Aromatics: From substitution reactions on the aromatic rings.

Scientific Research Applications

Chemistry

    Catalysis: The compound may serve as a ligand in catalytic processes.

    Materials Science: Potential use in the development of advanced materials with specific electronic or optical properties.

Biology

    Biochemical Probes: The compound could be used as a probe to study biochemical pathways involving sulfonyl and hydrazono groups.

Medicine

    Drug Development:

Industry

    Dyes and Pigments: The compound’s structure suggests potential use in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of “3-({(E)-2-[(4-METHYLPHENYL)SULFONYL]HYDRAZONO}METHYL)PHENYL 4-(ACETYLAMINO)-1-BENZENESULFONATE” would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The sulfonyl and hydrazono groups could play key roles in these interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    4-METHYLPHENYL SULFONYL HYDRAZONES: Compounds with similar hydrazono and sulfonyl groups.

    ACETYLAMINO BENZENESULFONATES: Compounds with similar acetylamino and sulfonate groups.

Properties

IUPAC Name

[3-[(E)-[(4-methylphenyl)sulfonylhydrazinylidene]methyl]phenyl] 4-acetamidobenzenesulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N3O6S2/c1-16-6-10-21(11-7-16)32(27,28)25-23-15-18-4-3-5-20(14-18)31-33(29,30)22-12-8-19(9-13-22)24-17(2)26/h3-15,25H,1-2H3,(H,24,26)/b23-15+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTHYGSKTKZWTJH-HZHRSRAPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NN=CC2=CC(=CC=C2)OS(=O)(=O)C3=CC=C(C=C3)NC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)N/N=C/C2=CC(=CC=C2)OS(=O)(=O)C3=CC=C(C=C3)NC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N3O6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

487.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.